Benzene-1,3,5-tricarbaldehyde

描述

Nomenclature and Structural Characteristics in the Context of Multifunctional Building Blocks

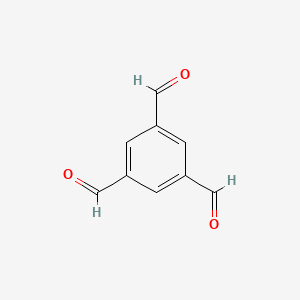

The systematic IUPAC name for this compound is benzene-1,3,5-tricarbaldehyde. alfa-chemistry.com It is also commonly referred to as 1,3,5-triformylbenzene. tcichemicals.com The molecule consists of a benzene (B151609) ring where hydrogen atoms at positions 1, 3, and 5 are substituted with formyl (-CHO) groups. This symmetrical arrangement of reactive aldehyde groups is a key structural characteristic that defines its role as a multifunctional building block in organic synthesis. evitachem.com

The aldehyde functionalities are highly reactive and can participate in a variety of chemical transformations, including condensation reactions with amines to form imines or Schiff bases. evitachem.com This reactivity is fundamental to its use in constructing larger, well-defined molecular architectures. evitachem.com The planarity and C3 symmetry of the central benzene core also play a crucial role in directing the geometry of the resulting supramolecular structures.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₉H₆O₃ sigmaaldrich.com |

| Molecular Weight | 162.14 g/mol sigmaaldrich.com |

| Appearance | White to almost white crystalline solid evitachem.com |

| Melting Point | 156-161 °C sigmaaldrich.com |

| Solubility | Soluble in polar aprotic solvents like DMF and DMSO |

Historical Context and Evolution of its Research Significance

Initially, this compound was a compound of interest primarily within the realm of synthetic organic chemistry, valued for its utility in creating dendrimers and other sectorial molecules. lu.seresearchgate.net Early research focused on developing convenient and efficient synthesis methods for the compound itself, often involving the oxidation of 1,3,5-trimethylbenzene or through lithiation followed by formylation. evitachem.comlu.se

The significance of this compound in materials science experienced a substantial surge with the advent of covalent organic frameworks (COFs). The first report of COFs in 2005 by Yaghi and co-workers marked a turning point, establishing a new field of crystalline porous polymers. wiley.comchinesechemsoc.org Subsequently, in 2009, the synthesis of imine-linked COFs demonstrated the utility of building blocks like this compound. wiley.com These materials, formed through the condensation of multifunctional monomers, offered unprecedented control over pore size, structure, and functionality. google.commdpi.com

The symmetrical and trifunctional nature of this compound made it an ideal candidate as a key monomer for the construction of two-dimensional (2D) and three-dimensional (3D) COFs. evitachem.comgoogle.comrsc.org Its reaction with complementary multitopic amines, such as 1,3,5-tris(4-aminophenyl)benzene, leads to the formation of stable, porous networks with high surface areas. google.comrsc.org This evolution has shifted the focus of its research from a simple synthetic intermediate to a cornerstone component in the design and synthesis of advanced functional materials. evitachem.comwiley.com

Current Trajectories and Future Outlook in Materials Chemistry

The current research landscape for this compound is dominated by its application in the synthesis of porous materials, particularly Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). frontiersin.orgpubcompare.aisigmaaldrich.com These materials are at the forefront of materials chemistry due to their exceptional properties and potential applications in various fields.

Detailed Research Findings in COF and MOF Synthesis:

Covalent Organic Frameworks (COFs): this compound is a pivotal building block for creating COFs with high surface areas and tunable porosity. oup.com These frameworks are synthesized through condensation reactions, typically forming imine or hydrazone linkages. evitachem.com The resulting COFs exhibit remarkable stability and are being explored for gas storage and separation, catalysis, and sensing. evitachem.comgoogle.com For instance, COFs synthesized from this compound have shown potential in nitrogen-doped graphite (B72142) synthesis and as platforms for creating self-assembling nanostructures with unique photonic and electronic properties. pubcompare.aioup.com Recent advancements include the room-temperature synthesis of COFs, which simplifies the production process. oup.comscispace.com

Metal-Organic Frameworks (MOFs) and Metal-Covalent Organic Frameworks (MCOFs): This compound is also utilized in the synthesis of MOFs, where it can act as a ligand that coordinates with metal ions. frontiersin.orgnih.gov Furthermore, it is integral to the development of Metal-Covalent Organic Frameworks (MCOFs), which combine the stability of COFs with the reactive metal sites of MOFs. rsc.org These hybrid materials are being investigated for their enhanced optical and electronic properties, with potential applications in photocatalysis, such as CO2 reduction, and energy storage. rsc.orgrsc.org

The future outlook for this compound in materials chemistry is promising. Research is moving towards the design of more complex and functional materials with precisely controlled architectures. wiley.comchinesechemsoc.org The ability to functionalize the benzene ring or the aldehyde groups of the molecule opens up possibilities for creating materials with tailored properties for specific applications. This includes the development of COFs for drug delivery systems and as theranostic platforms in oncotherapy. mdpi.comscispace.com The continued exploration of its reactivity and structural versatility will undoubtedly lead to the discovery of new materials with novel functions and applications. wiley.compubcompare.ai

Structure

2D Structure

3D Structure

属性

IUPAC Name |

benzene-1,3,5-tricarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKQNAANFVOBCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C=O)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372697 | |

| Record name | Benzene-1,3,5-tricarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3163-76-6 | |

| Record name | Benzene-1,3,5-tricarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Benzenetricarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Benzene 1,3,5 Tricarbaldehyde

Established Synthetic Routes and Mechanistic Considerations

The synthesis of Benzene-1,3,5-tricarbaldehyde can be achieved through several established methods, each with its own set of advantages and challenges regarding control, purity, and scalability.

The oxidation of 1,3,5-trimethylbenzene (mesitylene) presents a direct and atom-economical approach to this compound. However, achieving selective oxidation to the trialdehyde stage without further oxidation to the corresponding tricarboxylic acid (trimesic acid) is a significant challenge.

Controlling the reaction requires a careful selection of oxidizing agents and reaction conditions to manage the three-step oxidation of each methyl group. Various oxidizing agents have been explored, with ongoing research focused on developing catalytic systems that can provide high selectivity and yield. The primary difficulty lies in stopping the oxidation at the aldehyde stage, as aldehydes are themselves susceptible to oxidation.

Purification of this compound from the reaction mixture can be complex due to the potential presence of partially oxidized intermediates (such as 3,5-dimethylbenzaldehyde) and the over-oxidized product, trimesic acid. Chromatographic techniques are often necessary to isolate the pure trialdehyde.

Table 1: Comparison of Oxidizing Agents for Mesitylene Oxidation

| Oxidizing Agent/System | Advantages | Challenges |

| Vanadium Catalysts | Catalytic in nature. | Often leads to a mixture of products including 3,5-dimethylbenzaldehyde researchgate.net. |

| Homogeneous Oxidation | Can be performed without a solvent. | Primarily yields 3,5-dimethylbenzoic acid google.com. |

| Air Oxidation | Cost-effective and environmentally friendly. | Typically results in the formation of trimesic acid google.com. |

A more controlled, albeit multi-step, approach to this compound involves the regioselective formylation of a 1,3,5-trisubstituted benzene (B151609) precursor through a lithiation-formylation sequence. This method offers high regioselectivity, particularly when starting with a pre-functionalized aromatic ring where the substituents direct the lithiation to the desired positions.

The process typically involves the reaction of a 1,3,5-trihalobenzene with an organolithium reagent, such as n-butyllithium, at low temperatures to generate a trilithiated intermediate. This intermediate is then quenched with a formylating agent, like N,N-dimethylformamide (DMF), to introduce the aldehyde functionalities. The regioselectivity is dictated by the initial substitution pattern of the benzene ring. For instance, starting with 1,3,5-tribromobenzene (B165230) ensures the formation of the desired 1,3,5-tricarbaldehyde isomer.

Careful control of the reaction conditions, including temperature and the stoichiometry of the reagents, is crucial to avoid side reactions and ensure high yields. The choice of the organolithium reagent and the formylating agent can also influence the efficiency of the reaction.

Research into the synthesis of this compound and its derivatives continues to yield novel and efficient methodologies. These emerging pathways often focus on improving reaction efficiency, simplifying procedures, and accessing a wider range of substituted analogues.

The Duff reaction is a well-established method for the formylation of electron-rich aromatic compounds, particularly phenols. wikipedia.orgsynarchive.com This reaction utilizes hexamethylenetetramine (HMTA) as the formyl source in an acidic medium. The reaction proceeds via an electrophilic aromatic substitution mechanism, where an iminium ion, generated from HMTA, attacks the activated phenol ring. wikipedia.orgsemanticscholar.org Subsequent hydrolysis then yields the aldehyde. The Duff reaction is particularly useful for synthesizing hydroxylated derivatives of this compound. The strong electron-donating nature of the hydroxyl groups facilitates tris-formylation at the ortho positions. wikipedia.org Theoretical studies have provided insights into the selectivity-determining step of the Duff reaction, suggesting it is governed by a hydrogen bond that leads to a cyclohexa-2,4-dienone intermediate. semanticscholar.orgrsc.orgresearchgate.net

A notable example is the synthesis of 2-hydroxythis compound (B1306181), which is a valuable building block for various applications.

Recent advancements have led to the development of one-step syntheses for highly functionalized this compound derivatives. These methods offer significant advantages in terms of efficiency and atom economy.

One such example is the one-step synthesis of 2,4,6-triaminothis compound. This is achieved through the nucleophilic aromatic substitution of the bromine atoms on 2,4,6-tribromothis compound with anhydrous ammonia in dimethyl sulfoxide (B87167) (DMSO). dtic.mil This approach provides a direct route to a hexa-substituted benzene derivative with alternating aldehyde and amine functional groups. dtic.mildtic.mil

Another novel approach involves the palladium-catalyzed three-fold Buchwald-Hartwig amination of 2,4,6-tribromothis compound with benzophenone imine, followed by acid hydrolysis to yield 2,4,6-triaminothis compound. morressier.com These one-step or tandem procedures simplify the synthetic process and provide access to complex and valuable molecules.

Alternative and Emerging Synthetic Pathways

Reactivity and Functional Group Interconversions

The chemistry of this compound is dominated by the reactivity of its three aldehyde functional groups. These groups are susceptible to a wide range of chemical transformations, making the molecule a versatile precursor in organic synthesis.

The aldehyde moieties readily undergo nucleophilic addition and condensation reactions. A key reaction is the condensation with primary amines to form Schiff bases (imines). This reaction is fundamental to the use of this compound in the synthesis of porous organic polymers, such as covalent organic frameworks (COFs), where the formation of imine linkages leads to the construction of extended, crystalline networks.

A significant functional group interconversion is the transformation of the aldehyde groups into other functionalities. For instance, this compound can be converted into benzene-1,3,5-tricarboxamides (BTAs). This transformation is pivotal for its application in supramolecular chemistry, as BTAs are known to self-assemble into well-defined, non-covalent polymeric structures.

Table 2: Key Reactions of this compound

| Reaction Type | Reagents | Product Type |

| Schiff Base Condensation | Primary Amines | Triimine |

| Conversion to Tricarboxamides | Amines (via oxidation and amidation) | Benzene-1,3,5-tricarboxamide |

The ability to undergo these and other transformations underscores the importance of this compound as a key building block in the creation of a diverse array of complex organic molecules and materials.

Oxidation Reactions of Aldehyde Moieties

The aldehyde groups of this compound are susceptible to oxidation to form the corresponding carboxylic acids. This transformation is a key step in the synthesis of various materials, most notably Metal-Organic Frameworks (MOFs).

The oxidation of this compound yields Benzene-1,3,5-tricarboxylic acid, commonly known as trimesic acid (H₃BTC). This conversion is significant because the resulting carboxylate groups are highly effective at coordinating with metal ions to form robust and porous three-dimensional structures. Trimesic acid is a widely utilized organic linker in MOF synthesis, with prominent examples including HKUST-1 (also known as Cu-BTC), where copper ions are bridged by the trimesate ligands.

| Starting Material | Product | Significance of Transformation |

| This compound | Benzene-1,3,5-tricarboxylic acid (Trimesic Acid) | Creation of a multidentate organic linker for MOF synthesis. |

Reduction Reactions of Aldehyde Moieties

The aldehyde functionalities of this compound and its derivatives can be readily reduced to the corresponding primary alcohols. This transformation provides a route to derivatives with altered properties, such as increased hydrophilicity and different coordination capabilities.

A common and effective reagent for this reduction is sodium borohydride (NaBH₄). For instance, the three formyl groups of 2,4-dihydroxythis compound (B3069369) can be controllably reduced to yield 2,4-dihydroxy-1,3,5-tris(hydroxymethyl)benzene. This highlights the utility of reduction reactions in expanding the synthetic possibilities of this class of compounds.

| Substrate | Reducing Agent | Product |

| 2,4-dihydroxythis compound | Sodium Borohydride (NaBH₄) | 2,4-dihydroxy-1,3,5-tris(hydroxymethyl)benzene |

Condensation Reactions for Imine and Hydrazone Formation

Condensation reactions involving the aldehyde groups of this compound are fundamental to the synthesis of imine- and hydrazone-linked COFs. These reactions typically involve the treatment of the trialdehyde with multitopic amines or hydrazides. dtic.milevitachem.com

The reaction proceeds via a nucleophilic addition of the amine or hydrazide to the carbonyl carbon, followed by dehydration to form a stable carbon-nitrogen double bond (imine or hydrazone). evitachem.com The synthesis of imine-based COFs often involves the reaction of a monomer with multiple aryl amine groups with another monomer containing multiple aryl aldehyde groups, usually in the presence of an acid catalyst. dtic.mil This results in the formation of imine linkages (Ar–N=CH–Ar) between the monomers, leading to the formation of extended, often crystalline, porous networks. dtic.mil

| Reactant 1 | Reactant 2 | Linkage Formed | Application |

| This compound | Diamines/Multitopic Amines | Imine (Schiff Base) | Synthesis of Covalent Organic Frameworks (COFs) dtic.milevitachem.com |

| This compound | Hydrazides | Hydrazone | Synthesis of Covalent Organic Frameworks (COFs) evitachem.com |

Nucleophilic Aromatic Substitution Strategies for Derivative Synthesis

While the aldehyde groups are the primary sites of reaction for this compound itself, derivatives of the aromatic ring can be synthesized using nucleophilic aromatic substitution (NAS) on appropriately substituted precursors. This strategy allows for the introduction of various functional groups onto the benzene core.

A notable example is the synthesis of 2,4,6-triaminothis compound. This is achieved through the nucleophilic aromatic substitution of the bromine atoms on 2,4,6-tribromothis compound with anhydrous ammonia in a solvent such as DMSO. dtic.mil This reaction provides a direct, one-step route to a hexa-functional monomer that can be used in the synthesis of dense, imine-based 2D polymers. dtic.mil

| Starting Material | Nucleophile | Product |

| 2,4,6-tribromothis compound | Anhydrous Ammonia | 2,4,6-triaminothis compound dtic.mil |

Purification and Characterization Techniques in Synthetic Organic Chemistry

The confirmation of the molecular structure and the assessment of purity are critical aspects of synthetic organic chemistry. For this compound and its derivatives, a combination of spectroscopic and analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for structural elucidation.

¹H NMR: The proton NMR spectrum of this compound in deuterochloroform (CDCl₃) typically shows two key signals. A singlet corresponding to the three aldehyde protons is observed around δ 10.15 - 10.21 ppm, and another singlet for the three aromatic protons appears at approximately δ 8.40 - 8.63 ppm. evitachem.com The 1:1 integration ratio of these peaks confirms the expected proton distribution.

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework, with a characteristic signal for the carbonyl carbons of the aldehyde groups appearing around δ 191.2 ppm. evitachem.com

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the presence of key functional groups. The FTIR spectrum of this compound displays a strong absorption band corresponding to the C=O stretching vibration of the aldehyde groups, typically in the range of 1680-1693 cm⁻¹. evitachem.com A band for the aldehydic C-H stretch is also observed around 2800 cm⁻¹. evitachem.com

Mass Spectrometry (MS) is utilized to determine the molecular weight of the compound, confirming its elemental composition. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for this purpose. nih.gov

| Technique | Key Observables for this compound |

| ¹H NMR | Singlet for aldehyde protons (~δ 10.15-10.21 ppm), Singlet for aromatic protons (~δ 8.40-8.63 ppm) evitachem.com |

| ¹³C NMR | Signal for carbonyl carbons (~δ 191.2 ppm) evitachem.com |

| FTIR | Strong C=O stretch (1680-1693 cm⁻¹), Aldehydic C-H stretch (~2800 cm⁻¹) evitachem.com |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (162.14 g/mol ) nih.gov |

Applications in Covalent Organic Frameworks Cofs

Benzene-1,3,5-tricarbaldehyde as a Core Building Block for COF Synthesis

This compound (BTC) serves as a trifunctional, electrophilic node in the construction of crystalline porous materials through dynamic covalent chemistry. evitachem.com Its primary application is as a monomer in the synthesis of COFs, where its three reactive aldehyde groups undergo condensation reactions with multitopic amine or hydrazide linkers. evitachem.comgoogle.com These reactions, typically forming stable imine or hydrazone linkages, connect the BTC units into extended, two-dimensional (2D) or three-dimensional (3D) porous networks. evitachem.comnih.gov

The symmetrical arrangement of the formyl groups on the benzene (B151609) core is a key characteristic that defines its role as a multifunctional building block. evitachem.com This C3 symmetry directs the geometry of the resulting supramolecular structures, leading to predictable and well-defined frameworks. evitachem.com A notable example is the synthesis of the layered COF-LZU1, which is formed through the condensation of 1,3,5-triformylbenzene and 1,4-phenylenediamine. nih.gov Similarly, BTC can be reacted with 2,5-diethoxyterephthalohydrazide to create hydrazone-linked frameworks like COF-42. nih.gov

Design Principles and Topological Considerations in BTC-based COFs

The synthesis of COFs using this compound is governed by the principles of reticular chemistry, where the geometry of the molecular building blocks dictates the topology of the resulting crystalline framework. rsc.orgresearchgate.net The C3-symmetric, trigonal planar geometry of BTC is fundamental to this design process. evitachem.com By combining this C3-symmetric node with linker molecules of varying symmetries (e.g., C2-symmetric linear linkers or other C3-symmetric trigonal linkers), specific and predictable network topologies can be achieved. researchgate.net

The combination of a C3-symmetric building block like BTC with a C2-symmetric linear linker, such as 1,4-phenylenediamine, typically results in the formation of 2D hexagonal lattices with a honeycomb (hcb) topology. nih.govresearchgate.net This predictable outcome allows for the rational design of COFs with controlled pore sizes and surface areas. For instance, the reaction between BTC and 1,4-diaminobenzene yields the hexagonal COF-LZU1. nih.gov If two different trigonal C3-symmetric monomers are used, a honeycomb net with uniform pores can also be woven. rsc.org The choice of the linker molecule is crucial as it not only determines the topology but also influences the steric and electronic environment within the COF pores. nih.gov

Reaction Conditions and Synthetic Strategies for COF Formation

The formation of crystalline COFs from this compound and corresponding linkers relies on the principle of dynamic covalent chemistry. doi.org The reversibility of the covalent bond formation, such as the Schiff base reaction to form imines, is crucial. nih.gov This reversibility allows for "error-checking" and self-correction during the crystallization process, enabling the monomers to arrange into a thermodynamically stable, highly ordered, and crystalline framework rather than an amorphous polymer. A variety of synthetic methodologies have been developed to facilitate this process, each with distinct advantages concerning reaction time, scalability, and environmental impact. rsc.orgrsc.org

Solvothermal synthesis is the most conventional and widely used method for producing highly crystalline COFs. nih.govrsc.org The process typically involves heating a mixture of the monomers, such as this compound and an appropriate amine or hydrazide linker, in a sealed vessel, often a Pyrex tube or an autoclave. nih.govrsc.org The reaction is carried out in a high-boiling point solvent or a mixture of solvents at elevated temperatures, generally between 80°C and 120°C, for an extended period, typically 3 to 7 days. nih.govrsc.org

The choice of solvent is critical for controlling the solubility of the monomers and mediating the nucleation and growth of the COF crystals. rsc.org Often, a mixture of solvents like 1,4-dioxane and mesitylene is used. rsc.org An acidic catalyst is frequently added to facilitate the reversible imine condensation reaction. rsc.org For example, the hexagonal COF-LZU1 was synthesized via a Schiff-base reaction between 1,3,5-triformylbenzene and 1,4-diaminobenzene under solvothermal conditions. nih.gov Similarly, hydrazone-linked COFs, such as COF-42 and COF-43, were synthesized through the solvothermal reaction of 2,5-diethoxyterephthalohydrazide with 1,3,5-triformylbenzene. nih.gov

| COF Name | Aldehyde Monomer | Amine/Hydrazide Monomer | Reaction Conditions | Reference |

|---|---|---|---|---|

| COF-LZU1 | This compound | 1,4-diaminobenzene | Solvothermal, sealed vessel | nih.govnih.gov |

| COF-42 | This compound | 2,5-diethoxyterephthalohydrazide | Solvothermal, sealed vessel | nih.gov |

| Imine-linked Microporous Polymer | 1,3,5-triformylbenzene | Various diamine monomers | Solvothermal, >150°C | google.com |

While solvothermal methods are common, COF synthesis at room temperature offers a simpler and more energy-efficient alternative. Research has demonstrated the successful synthesis of a COF at ambient temperature by combining this compound and 1,4-phenylenediamine. This approach avoids the need for high temperatures and sealed reaction vessels. The resulting COF, synthesized under these mild conditions, was reported to exhibit a high surface area and enhanced thermal stability, attributed to its high crystallinity compared to the same COF produced via conventional solvothermal methods.

Microwave-assisted synthesis (MAS) has emerged as a powerful technique to dramatically accelerate the formation of COFs. This method utilizes microwave irradiation to provide rapid and uniform heating, which can increase the reaction rate significantly. Consequently, reaction times can be reduced from several days, as required in solvothermal synthesis, to just minutes or hours.

The MAS approach has been successfully applied to produce imine-based COFs. For example, COF LZU-1, which is based on 1,3,5-Triformylbenzene (TFB), was synthesized in only 30 minutes at a temperature of 120°C using this method. This rapid and efficient process makes microwave-assisted synthesis a key tool for the fast and scalable production of COFs.

| COF Name | Aldehyde Monomer | Amine Monomer | Solvent/Catalyst | Reaction Time | Temperature | Reference |

|---|---|---|---|---|---|---|

| COF LZU-1 | 1,3,5-Triformylbenzene (TFB) | 4-(tert-butoxycarbonylamino)-aniline | Ethanol / Trifluoroacetic acid | 30 min | 120°C | |

| Viologen-COF | - | 1,3,5-tris(4-aminophenyl)benzene (TAPB) | Ethanol / Water | 2 h | 100°C |

Mechanochemical synthesis, typically performed via ball milling, represents a green and highly efficient route for producing COFs. rsc.org This solvent-free or liquid-assisted grinding (LAG) method is conducted at ambient temperature and can yield COFs in as little as one hour, a significant reduction from the multi-day solvothermal process. rsc.org The technique avoids the use of large quantities of hazardous solvents, aligning with the principles of green chemistry. rsc.org

In this method, the solid monomers, such as this compound (TFB) and an amine linker, are milled together, sometimes with a small amount of a liquid additive to facilitate the reaction. This approach has been used to synthesize a variety of imine-linked COFs with high yields (85-98%), high crystallinity, and substantial surface areas. For instance, a COF was synthesized by milling TFB and 2,5-dimethyl-1,4-phenylenediamine using n-butanol as the liquid additive. Another example involved milling TFB and o-tolidine with mesitylene as the additive. This mechanochemical methodology paves the way for the rapid, facile, and scalable synthesis of COFs for various applications. rsc.org

Aqueous Phase Synthesis for COF Formation

Traditionally, the synthesis of COFs has relied on solvothermal methods using toxic organic solvents and high temperatures. However, recent advancements have enabled the synthesis of imine-linked COFs in aqueous solutions under ambient conditions, presenting a more sustainable and environmentally friendly approach. pugetsound.edu

A key strategy for successful aqueous synthesis involves the preactivation of aldehyde monomers like this compound with an acid, such as acetic acid, which significantly enhances their reactivity in water. pugetsound.edu This acid-preactivation facilitates the nucleophilic addition of an amine to the aldehyde. nih.gov The reaction rate in an aqueous medium allows for the necessary reversibility for error correction, leading to the formation of highly crystalline COFs. pugetsound.edu

For instance, the well-studied COF-LZU1, also referred to as TFB-DB COF, has been successfully synthesized by reacting this compound with 1,4-diaminobenzene (DB) in an aqueous acetic acid solution at room temperature. nih.gov This method has proven versatile, with at least 16 different COFs being successfully synthesized in water from various monomers, demonstrating the broad applicability of this green synthesis route. pugetsound.edu This aqueous approach is also scalable, facilitating gram-scale production of COFs. pugetsound.edu

Influence of Monomer Structure on COF Properties

The properties of COFs can be precisely tuned by modifying the structure of the constituent monomers. Introducing functional groups onto the this compound backbone can systematically alter the resulting COF's characteristics, such as porosity, stability, and functionality, leading to enhanced performance in specific applications.

The introduction of hydroxyl (-OH) groups onto the this compound monomer creates analogues that are valuable in synthesizing functionalized COFs. Key examples include 2-Hydroxythis compound (B1306181) (HBT) and 2,4,6-Trihydroxythis compound (THTA), also known as 1,3,5-triformylphloroglucinol (Tp). evitachem.com

These hydroxylated monomers serve as key building units in Schiff base condensation reactions with amine linkers. The presence of the hydroxyl groups can facilitate enol-imine to keto-enamine tautomerization, which is crucial for the formation of stable, crystalline, and porous frameworks. The resulting COFs possess tunable pore structures and are decorated with hydroxyl functional groups that can significantly influence their properties.

The number of hydroxyl groups on the this compound monomer has a direct and significant impact on the properties of the resulting COF, particularly its photocatalytic activity and wettability.

Photocatalytic Activity: The density of hydroxyl groups can enhance the photocatalytic performance of COFs. A comparative study of COFs synthesized from hydroxylated analogues revealed that frameworks derived from 2,4,6-Trihydroxythis compound (Tp), which has the highest hydroxyl density, exhibited superior photocatalytic activity for H₂O₂ production. This enhanced performance is attributed to the increased hydroxyl density, which improves charge separation and redox activity within the framework. The presence of the hydroxyl group in HBT-COF, for example, leads to an improved internal donor-acceptor effect, which enhances its photocatalytic activity for hydrogen production under visible light. evitachem.com

Wettability: Hydroxyl groups are hydrophilic, and their incorporation into the COF structure increases the material's affinity for water. A study on hydroxyl-functionalized COF nanofibers demonstrated that a higher density of accessible hydroxyl groups can render the material more hydrophilic. researchgate.netacs.org This improved wettability is crucial for applications in aqueous environments, such as photocatalysis in water or the removal of pollutants from aqueous solutions. The presence of hydroxyl groups in HBT-COF contributes to improved wettability compared to the non-hydroxylated BT-COF. evitachem.com Similarly, hydroxyl-functionalized COF membranes show a significant improvement in polar solvent permeability due to specific interactions between the solvent molecules and the polar channel walls. msrjournal.com

Advanced Applications of BTC-derived COFs

The unique properties of COFs derived from this compound, such as high surface area, permanent porosity, and tunable functionality, make them promising candidates for a range of advanced applications.

Gas Adsorption and Separation Technologies

COFs are extensively studied for their potential in gas storage and separation due to their lightweight nature, large surface areas, and customizable pore environments.

The primary mechanism for gas storage in many COFs is physisorption , where gas molecules are attracted to the surface of the porous material through weak van der Waals forces. This process is reversible, allowing for the capture and release of gases under specific temperature and pressure conditions. The high surface area and porous structure of COFs provide ample sites for gas molecules to adsorb.

In some cases, particularly when functional groups are present within the pores, chemisorption can play a role. This involves stronger interactions, such as the formation of weak chemical bonds between the gas molecules and specific sites in the COF, which can lead to higher selectivity for certain gases. For example, introducing functional groups with high polarity can enhance the affinity for CO₂. cityu.edu.hk

The gas adsorption capacity of COFs derived from this compound (TFB) has been investigated for several important gases. For instance, hydrothermally synthesized TpBD (from 2,4,6-Trihydroxythis compound and benzidine) showed a CO₂ uptake of 95 cm³/g at 273 K. iucr.org Computational screening of numerous COFs for CO₂/H₂ separation has identified materials with narrow pores as top performers for selective CO₂ adsorption. nih.gov While COFs generally exhibit weak interactions with H₂, limiting storage at ambient temperatures, their high surface areas make them promising candidates for cryogenic hydrogen storage. nrel.gov

| COF Name | Monomers | Gas | Uptake Capacity | Conditions |

|---|---|---|---|---|

| TpBD | 2,4,6-Trihydroxythis compound + Benzidine | CO₂ | 95 cm³/g | 273 K |

| TpBpy | 2,4,6-Trihydroxythis compound + 2,5-Bis(4-aminophenyl)pyridine | H₂ | 108 cm³/g | 77 K, 1 bar |

| DAAQ | Diaminoanthraquinone + this compound | CO₂ | 82 cm³/g | 273 K |

| COF-300-SO3H | Functionalized Tetrahedral Amine + Terephthalaldehyde | CO₂ | 6.23 mmol/g | 298 K, 100 kPa |

| COF-300-NO2 | Functionalized Tetrahedral Amine + Terephthalaldehyde | CO₂ | 4.25 mmol/g | 298 K, 100 kPa |

| COF Monomer | Hydroxyl Groups | H₂O₂ Production Rate (μmol g⁻¹ h⁻¹) |

|---|---|---|

| 2,4,6-Trihydroxythis compound (Tp) | 3 | 1,240 |

| 2,4-Dihydroxythis compound (B3069369) (DHTA) | 2 | 950 |

| 2-Hydroxythis compound (HTA) | 1 | 680 |

Catalysis and Photocatalysis

The unique structural and electronic properties of COFs derived from this compound make them highly effective in catalytic and photocatalytic processes. Their porous nature provides a high density of accessible active sites, while the ordered framework facilitates efficient mass transport and charge carrier mobility. rsc.orgresearchgate.net

Covalent Organic Frameworks constructed using this compound serve as robust platforms for heterogeneous catalysis. evitachem.com The rigid and crystalline nature of these frameworks allows for the precise organization of catalytic active sites, enhancing their efficiency and selectivity. evitachem.com For instance, the imine-linked LZU1-COF, synthesized from the condensation of 1,3,5-triformylbenzene (an alternative name for this compound) and 1,4-diaminobenzene, provides a stable and porous structure suitable for catalytic applications. rsc.org The inherent porosity and high surface area of these materials ensure that substrate molecules can readily access the active centers within the framework.

The application of this compound-based COFs in photocatalysis, particularly for hydrogen production from water, has garnered significant attention. mdpi.comrsc.org These materials can be designed to absorb visible light and facilitate the separation and transport of photo-generated charge carriers, which are essential steps in photocatalysis. rsc.orgresearchgate.net

A notable example is a benzobisthiazole-vinylene-linked COF, synthesized through the solid-state condensation of 2,6-dimethyl evitachem.comthiazolo[5,4-f] evitachem.combenzothiazole and this compound. mdpi.com This COF, with a pore size of 1.7 nm and a bandgap of 2.27 eV, demonstrated a hydrogen evolution rate (HER) of 4.4 mmol h⁻¹ g⁻¹ when functionalized with platinum nanoparticles as a co-catalyst. mdpi.com

Furthermore, modifying the building blocks can significantly impact photocatalytic activity. For instance, a COF synthesized from 2-hydroxythis compound (HBT), a derivative of this compound, exhibited enhanced photocatalytic activity for hydrogen production under visible light. evitachem.com The introduction of the hydroxyl group in HBT-COF improved its wettability and broadened its visible light absorption range compared to the analogous BT-COF made from this compound. evitachem.comencyclopedia.pubmdpi.com The HBT-COF showed a hydrogen evolution rate of 19.00 μmol·h⁻¹, which was five times higher than that of the BT-COF (3.40 μmol·h⁻¹). encyclopedia.pubmdpi.com

| COF Name | Monomers | Pore Size (nm) | Bandgap (eV) | Hydrogen Evolution Rate (HER) | Sacrificial Agent | Co-catalyst |

| v-COF-NS1 | 2,6-dimethyl evitachem.comthiazolo[5,4-f] evitachem.combenzothiazole, this compound | 1.7 | 2.27 | 4.4 mmol h⁻¹ g⁻¹ | Not specified | Platinum |

| HBT-COF | 2-Hydroxythis compound based | Not specified | Not specified | 19.00 μmol·h⁻¹ | Not specified | Not specified |

| BT-COF | This compound based | Not specified | Not specified | 3.40 μmol·h⁻¹ | Not specified | Not specified |

Sensing and Detection

The porous and tunable nature of COFs derived from this compound makes them promising candidates for chemical sensing and detection. Their high surface area allows for significant interaction with analytes, and the incorporation of specific functional groups can lead to selective and sensitive detection. For example, azulene-based two-dimensional covalent organic frameworks have been developed for use in electrochemical nitrogen dioxide sensors. The fabrication of monomolecular covalent honeycomb nanosheets on a gold surface, using this compound, has also been explored for sensing applications.

Energy Storage and Electrochemical Applications

Covalent Organic Frameworks synthesized from this compound are being actively investigated for their potential in energy storage devices, owing to their ordered porous structures, high surface areas, and redox activity. rsc.orgrsc.org

The application of COFs in lithium-ion batteries is an emerging area of research. The porous structure of these materials can facilitate ion transport and accommodate volume changes during charging and discharging cycles. While specific data on this compound-based COFs for lithium-ion batteries is still developing, the general properties of COFs make them attractive for this application.

This compound-based COFs have shown significant promise as electrode materials for supercapacitors. rsc.org These materials can store charge through both electric double-layer capacitance (EDLC) and pseudocapacitance mechanisms. rsc.org

For instance, a COF synthesized from 2,4,6-trimethoxythis compound (B3330287), a derivative of this compound, and 2,6-diaminoanthraquinone (B87147) (TpOMe-DAQ COF) can be formed into a free-standing thin sheet. rsc.org This material, when used directly as a supercapacitor electrode, exhibited a large areal and gravimetric specific capacitance of 1600 mF cm⁻² and 129.2 F g⁻¹ at 0.5 A g⁻¹, respectively. rsc.orgnortheastern.edu Another study reported a composite of a COF derived from 2,6-diaminoanthraquinone and this compound with three-dimensional graphene, which showed a specific capacitance of 31.7 mF/cm². northeastern.edu

| COF/Composite Material | Linkers/Components | Specific Capacitance | Current Density/Scan Rate | Electrolyte |

| TpOMe-DAQ | 2,4,6-trimethoxythis compound, 2,6-diaminoanthraquinone | 1600 mF cm⁻² (areal), 129.2 F g⁻¹ (gravimetric) | 0.5 A g⁻¹ | Not specified |

| DAB/GCF | 2,6-diaminoanthraquinone, this compound, 3D Graphene | 31.7 mF/cm² | Not specified | Not specified |

| TPTTPA-COF | TPA, TPT-CHO | 347 F g⁻¹ | 0.5 A g⁻¹ | Not specified |

| TMPTTPA-COF | TPA, TMPT-CHO | 383 F g⁻¹ | 1 A g⁻¹ | Not specified |

Drug Delivery Systems

The uniform and tunable porous structure of COFs makes them promising candidates for drug delivery systems, allowing for high drug loading capacities and controlled release. While direct studies on COFs from unsubstituted this compound for drug delivery are emerging, research on closely related functionalized frameworks illustrates the potential of this material class.

For instance, two novel fluorine-functionalized crystalline COFs, DF-TAPB-COF and DF-TATB-COF, have been synthesized for the delivery of 5-fluorouracil (5-FU) and Captopril. nih.govnih.gov These COFs demonstrated excellent biocompatibility and high drug loading capacities. nih.govnih.gov The loading rate for 5-FU in DF-TAPB-COF reached up to 69%, which is among the highest reported for COF materials. nih.govnih.gov The system also exhibited efficient and sustained drug release, with up to 80% of the loaded 5-FU being released over a period of three days in a simulated body fluid environment. nih.gov The introduction of fluorine groups was found to improve water dispersion and enhance drug-loading capacity through the formation of hydrogen bonds with the drug molecules. nih.gov

Table 1: Drug Loading and Release in Fluorinated COFs

| COF Name | Drug | Loading Capacity (wt%) | Cumulative Release (%) | Time |

|---|---|---|---|---|

| DF-TAPB-COF | 5-Fluorouracil (5-FU) | 69 | ~80 | 3 days |

| DF-TATB-COF | 5-Fluorouracil (5-FU) | 67 | Not specified | 3 days |

| DF-TAPB-COF | Captopril (CA) | 60 | Not specified | Not specified |

Data sourced from research on fluorinated COF analogues. nih.govnih.gov

Environmental Remediation and Adsorption

The high surface area and chemically tunable pores of COFs synthesized from this compound make them highly effective adsorbents for environmental pollutants.

Radioactive iodine, a byproduct of nuclear fission, poses a significant environmental threat. rsc.org COFs have emerged as superior materials for capturing volatile iodine. rsc.org A series of imine-linked COFs synthesized from 1,3,5-triformylbenzene (TFB), the common synonym for this compound, have demonstrated exceptionally high iodine capture capacities. nih.gov

These COFs, including TFB-DB COF, TFB-BD COF, and TFB-Td COF, possess large pore sizes that facilitate the diffusion of iodine into the framework. nih.gov The interaction between the polar C-N bonds of the imine linkages and iodine molecules enhances the capture ability. nih.gov Experimental results showed that after 54 hours, these materials reached remarkable maximum adsorption capacities. nih.gov The high uptake is attributed to a combination of physisorption within the porous structure and chemisorption interactions with the framework's functional groups. nih.gov

Table 2: Iodine Vapor Adsorption Capacities of TFB-based COFs

| COF Name | Amine Linker | Maximum Iodine Adsorption (g/g) |

|---|---|---|

| TFB-DB COF | 2,6-diaminobenzo[1,2-b:4,5-b']dithiophene | 6.40 |

| TFB-BD COF | Benzidine | 6.23 |

Data from Song et al., 2021. nih.gov

The contamination of water sources with heavy metal ions is a severe environmental problem. COFs can be specifically designed with functional groups that act as receptors for toxic metal ions. A thioether-functionalized COF, synthesized through a solvothermal imine condensation reaction between 1,3,5-triformylbenzene (TFB) and 2,5-bis(2-(ethylthio)ethoxy)terephthalohydrazide, has been developed for the selective detection and removal of mercury(II) ions. mdpi.comnih.gov

This material, named TTB-COF, leverages the strong and selective affinity of sulfur atoms towards soft metal ions like Hg(II). mdpi.comnih.gov The framework demonstrates excellent performance in selectively capturing Au(III) ions as well. mdpi.com Another thioether-based fluorescent COF, COF-LZU8, also built from 1,3,5-triformylbenzene, showed efficient removal of Hg(II) from water and could be recycled, highlighting its potential for practical environmental applications. nih.govresearchgate.net The even and dense distribution of thioether groups within the ordered pores facilitates mass transfer and provides accessible binding sites for the metal ions. nih.govresearchgate.net

Table 3: Heavy Metal Ion Adsorption by TFB-based COFs

| COF Name | Functional Group | Target Ion | Application |

|---|---|---|---|

| TTB-COF | Thioether | Au(III) | Selective capture and sensing |

Qualitative data based on studies by Zhou et al. and Ma et al. mdpi.comnih.govresearchgate.net

Organic dyes from industrial effluents are a major source of water pollution. The porous nature and tunable functionality of COFs make them suitable for fabricating membranes for dye separation. A continuous and stable COF membrane, COF-LZU1, was synthesized from 1,3,5-triformylbenzene (TFB) and p-phenylenediamine (B122844) (PDA) on the surface of a porous alumina tube. nih.gov

This membrane demonstrated excellent water permeability and high rejection rates for various dye molecules. nih.gov The separation mechanism is based on size exclusion, where the well-defined pores of the COF layer block the passage of larger dye molecules while allowing water to permeate. nih.gov Such COF-based membranes have shown rejection rates exceeding 90% for certain organic dyes, presenting a viable technology for industrial wastewater treatment. nih.gov

Challenges and Strategies in COF Synthesis and Application

Despite the promising applications of COFs derived from this compound, their synthesis and practical implementation face certain challenges.

Solubility Issues of this compound in COF Synthesis

A significant challenge in the synthesis of high-quality, crystalline COFs is the limited solubility of the this compound precursor. This compound has poor solubility in many common and polar solvents, which can hinder the reaction kinetics and impede the formation of a well-ordered, crystalline framework. Current time information in AG.

The most common method to overcome this is the solvothermal synthesis approach, which involves heating the reactants in a sealed vessel at high temperatures (typically around 120 °C) for extended periods (often 3 days). nih.govescholarship.org This method requires the careful selection of high-boiling point organic solvents or, more commonly, a mixture of solvents. semanticscholar.orgacs.org Solvent systems like mesitylene-dioxane are frequently used to ensure the precursors dissolve sufficiently to participate in the reversible bond formation that is critical for error correction and crystallization. acs.org However, these solvents are often toxic and difficult to recycle, posing environmental concerns. semanticscholar.org

Strategies to address these issues include:

Mixed-Solvent Systems: A combination of a good solvent (to dissolve the precursors) and a poor solvent is often used to control the precipitation and crystallization of the resulting COF. acs.org

Catalyst Choice: The use of a catalyst, such as aqueous acetic acid, can enhance the reaction rate, which is particularly important when dealing with poorly soluble monomers. nih.govd-nb.info

Green Solvents: Research is underway to identify more environmentally friendly solvents, such as γ–butyrolactone or PolarClean, that can facilitate the synthesis of high-quality COFs, aligning with the principles of green chemistry. researchgate.net

Room-Temperature Synthesis: Developing synthetic routes that operate under milder conditions, such as the room-temperature synthesis of a COF from 1,3,5-triformylbenzene and p-phenylenediamine in dioxane, represents a significant advance in reducing the energy footprint and complexity of COF production. d-nb.info

Pore Collapse Mitigation Strategies in Mesoporous COFs

The successful application of mesoporous COFs hinges on the stability of their porous structure after the removal of solvent molecules from their channels, a process known as activation. However, the capillary forces exerted during solvent evaporation can lead to the collapse of the porous framework, significantly diminishing the material's surface area and accessibility of its active sites. Research into COFs synthesized from this compound has identified several strategies to mitigate this critical issue.

One of the primary factors influencing the stability of these COFs is the judicious selection of the constituent building blocks, which in turn dictates the inherent robustness of the framework. For instance, the imine-linked COF synthesized from 1,3,5-tris(4-aminophenyl)benzene (TAPB) and this compound (BTCA), designated as TAPB-BTCA, exhibits notable resilience to pore collapse. Current time information in AG. This inherent stability is attributed to its robust chemical structure and the nature of the covalent linkages that form the framework.

Furthermore, the introduction of steric hindrance within the COF structure is a viable strategy to prevent pore collapse. By incorporating bulky functional groups on the building blocks, it is possible to create a more rigid framework that is less susceptible to structural deformation during solvent removal. For example, the strategic placement of methyl or methoxy groups on the monomers used in COF synthesis has been shown to control interpenetration and prevent pore collapse in the resulting frameworks.

Influence of Activation Methods on COF Properties

The activation method employed to remove guest molecules from the pores of a COF has a profound impact on its final properties, including its surface area, porosity, and crystallinity. Studies on COFs derived from this compound have systematically investigated the effects of different activation techniques.

A common and straightforward activation method involves solvent washing followed by vacuum drying. However, the surface tension of the solvent used in the final washing step plays a critical role in the preservation of the COF's porous structure. Research on the TAPB-BTCA COF has demonstrated that using a solvent with low surface tension, such as perfluorohexane, results in the highest retention of surface area. chinesechemsoc.org In contrast, solvents with higher surface tension, like tetrahydrofuran (THF), can induce significant pore collapse and a corresponding loss of porosity. Current time information in AG.

To circumvent the detrimental effects of solvent surface tension, supercritical CO2 (scCO2) drying has emerged as a highly effective activation technique. This method involves replacing the solvent within the COF's pores with liquid CO2 and then bringing the CO2 to its supercritical state, where the distinction between liquid and gas phases disappears. The subsequent removal of the supercritical fluid prevents the formation of a liquid-vapor meniscus and the associated capillary forces that cause pore collapse. For the TAPB-BTCA COF, activation with scCO2 has been shown to yield a high surface area, comparable to that achieved with low-surface tension solvents. chinesechemsoc.org

The following interactive data tables summarize the research findings on the influence of activation methods on the properties of a COF synthesized from this compound and 1,3,5-tris(4-aminophenyl)benzene (TAPB-BTCA).

Effect of Activation Solvent on TAPB-BTCA COF Properties

| Activation Solvent | Surface Tension (mN/m) | BET Surface Area (m²/g) | Crystallinity |

|---|---|---|---|

| Perfluorohexane (PFH) | Low | 2121 | High |

| Hexane | Low | 2060 | High |

| Methanol (MeOH) | Moderate | - | High |

| Tetrahydrofuran (THF) | High | - | Reduced |

Comparison of Activation Methods for TAPB-BTCA COF

| Activation Method | BET Surface Area (m²/g) |

|---|---|

| Solvent Exchange (Perfluorohexane) & Vacuum Drying | 2121 |

| Supercritical CO₂ Drying | ~2100 |

Role in Metal Organic Frameworks Mofs

Derivatives of Benzene-1,3,5-tricarbaldehyde in MOF Synthesis

The utility of this compound in MOF chemistry is realized through its chemical transformation into a trifunctional carboxylic acid. This derivative acts as a multidentate organic linker, a fundamental component in the self-assembly of MOFs.

This compound can be readily oxidized to form Benzene-1,3,5-tricarboxylic acid (C₉H₆O₆), commonly known in literature as trimesic acid or H₃BTC. This conversion is a critical step, as the resulting carboxylate groups are highly effective at coordinating with metal ions. H₃BTC is one of the most widely used organic linkers in the synthesis of MOFs. bohrium.comnsmsi.irunimap.edu.mybcrec.id The general synthesis of these MOFs involves the reaction of a metal salt with the H₃BTC ligand under various conditions, such as hydrothermal or solvothermal methods, leading to the formation of a crystalline framework. nsmsi.irbcrec.idikm.org.my The symmetrical and tripodal nature of the BTC ligand allows for the formation of highly porous, three-dimensional structures. iucr.org

The versatility of Benzene-1,3,5-tricarboxylic acid as a ligand stems from its three carboxylate groups, which can act as bridges between metal centers, facilitating the creation of diverse and stable three-dimensional assemblies. iucr.org The coordination between the metal ions and the BTC ligand forms the backbone of the MOF structure.

A prominent example is the MOF known as HKUST-1 (or Cu-BTC, MOF-199), where copper ions are linked by BTC ligands. acs.orggoogle.com In this structure, binuclear copper(II) units, often described as paddlewheels ([Cu₂(O₂CR)₄]), act as secondary building units (SBUs). acs.org Each paddlewheel unit is connected to other units through the carboxylate groups of the BTC linkers, creating a highly porous and rigid framework. acs.orggoogle.com

In other systems, such as those involving zinc, the coordination environment can differ. For instance, a zinc-based MOF has been described where each Zn(II) ion is tetrahedrally coordinated to four oxygen atoms from four different BTC ligands. iucr.org The specific coordination mode and resulting framework topology can be influenced by synthesis parameters like pH, temperature, and the solvents used. rsc.orgchemrxiv.org

| MOF Name | Metal Ion | Secondary Building Unit (SBU) | Coordination Environment | Reference |

| HKUST-1 (Cu-BTC) | Cu²⁺ | Dimeric Copper Paddlewheel [Cu₂(O₂CR)₄] | Each of the three Cu²⁺ ions is coordinated by twelve carboxylate oxygen atoms from BTC ligands. | acs.org |

| Zn-BTC MOF | Zn²⁺ | Binuclear {Zn₂(COO)₂} | Each Zn(II) atom has a tetrahedral coordination environment with an O₄ set of donor atoms. | iucr.org |

| Fe-BTC (MIL-100) | Fe³⁺ | Trimeric Iron-Oxo Cluster [Fe₃O(COO)₆] | Triangular Fe₃O clusters are interlinked by BTC³⁻ ligands. | nih.gov |

Applications of BTC-derived MOFs

The unique structural characteristics of BTC-derived MOFs, such as their exceptionally high surface areas, tunable pore sizes, and the presence of active metal sites, make them highly attractive for a wide range of applications.

MOFs synthesized with BTC are extensively researched for their potential in gas storage and separation. ikm.org.mymdpi.comgoogle.com Their porous nature provides a high capacity for adsorbing gas molecules. The presence of open metal sites, which become accessible after the removal of coordinated solvent molecules, plays a crucial role in enhancing gas adsorption. acs.orggoogle.com

Cu-BTC (HKUST-1) is a benchmark material for carbon dioxide capture. aaqr.org Research has also focused on the storage of fuels like hydrogen and methane (B114726). acs.orggoogle.com The performance of these materials can be further enhanced by creating composites; for example, incorporating activated carbon into a Cu-BTC framework has been shown to increase methane storage capacity. google.com The choice of metal also influences adsorption properties, with various studies comparing MOFs made with different metals like aluminum, copper, and zinc for CO₂ adsorption. unimap.edu.myresearchgate.net

| MOF System | Target Gas | Key Finding | Reference |

| Cu-BTC (HKUST-1) | CO₂ | Representative MOF for CO₂ adsorption due to its high porosity and open metal sites. | aaqr.org |

| AC@Cu-BTC Composite | Methane | Incorporation of activated carbon enhances methane storage capacity compared to pure Cu-BTC. | google.com |

| MM-Cu-BTC (M=Zn, Co, Ni, Fe) | Hydrogen | Partial metal exchange in Cu-BTC increases the gravimetric hydrogen uptake. | acs.org |

| Al-BTC vs. Al-BDC | CO₂ | Al-BDC (using a different linker) showed superior CO₂ adsorption compared to Al-BTC. | unimap.edu.my |

The coordinatively unsaturated metal centers within BTC-based MOFs can function as active catalytic sites. google.com Furthermore, these MOFs can serve as precursors to derive highly active catalysts. mdpi.com Through pyrolysis, the MOF structure is transformed into metal or metal oxide nanoparticles finely dispersed within a porous carbon matrix, which often exhibit enhanced stability and catalytic performance. mdpi.comnih.gov

These materials have demonstrated significant activity in various catalytic reactions. A major area of application is in environmental catalysis, such as the selective catalytic reduction (SCR) of harmful nitrogen oxides (NOx) from exhaust gases. mdpi.comacs.org They are also effective in the oxidation of organic compounds, for instance, converting biomass-derived 5-hydroxymethylfurfural (B1680220) into valuable chemicals. bohrium.combcrec.id The catalytic properties can be precisely tuned by varying the metal node (e.g., Cu, Fe, Mn, Ni) or by creating bimetallic frameworks. nsmsi.iracs.org

| Catalyst | Reaction Type | Application | Key Finding | Reference |

| CuOₓ/C from Cu-BTC | Selective Catalytic Reduction (SCR) | NOx removal | Achieved over 90% denitrification at 300 °C. | mdpi.com |

| Ni-BTC | Oxidation | 5-Hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA) | Reached 71% conversion of HMF with a 61.8% yield of FDCA. | bohrium.combcrec.id |

| Fe-BTC (MIL-100(Fe)) derived catalyst | Selective Catalytic Reduction (SCR) | NOx removal | The derived catalyst showed a 40% higher NO conversion rate than conventionally prepared α-Fe₂O₃. | mdpi.com |

| Cu Nanoparticles from Cu-BTC | Huisgen Cycloaddition | Organic Synthesis | MOF-derived Cu nanoparticles showed improved catalytic performance compared to those prepared without high pressure. | nih.gov |

The high surface area and porous, functionalizable nature of BTC-derived MOFs make them excellent candidates for environmental remediation, particularly for the removal of toxic heavy metal ions from contaminated water. mdpi.comacs.orgd-nb.info The mechanism of removal is typically through adsorption, where the metal ions are captured within the pores or bind to functional sites on the MOF.

Composites of these MOFs have shown remarkable efficiency. For example, a composite of Fe-BTC (MIL-100) and polydopamine demonstrated the ability to remove lead (Pb²⁺) and mercury (Hg²⁺) from water with exceptional speed and selectivity, even reducing lead concentrations to below the safe drinking water limit in under a minute. nih.gov The performance of these MOFs can be enhanced through post-synthetic modification, where functional groups like thiol (-SH) or sulfonic acid (-SO₃H) are introduced into the framework to increase the affinity and selectivity for specific heavy metals like cadmium (Cd²⁺) and mercury. acs.org

| Adsorbent Material | Target Pollutant | Adsorption Capacity / Efficiency | Key Finding | Reference |

| Fe-BTC/Polydopamine Composite | Pb²⁺, Hg²⁺ | Reduces 1 ppm Pb²⁺ and Hg²⁺ to below EPA drinking limits (<15 ppb and <2 ppb, respectively). | Extremely rapid removal, with maximum uptake reached in under 1 minute. | nih.gov |

| Thiol-functionalized HKUST-1 | Hg²⁺ | High adsorption capacity. | Functionalization significantly enhances mercury removal. | acs.org |

| Sulfonic acid functionalized Cu₃(BTC)₂ | Cd²⁺ | 88.7 mg/g | The functionalized MOF efficiently and selectively removes cadmium from aqueous solutions. | acs.org |

| Al-BTC (MIL-96) | Fluoride | Stable adsorption over a wide pH range (3-10). | A promising adsorbent for the defluoridation of water with low aluminum leaching. | researchgate.net |

Supramolecular Chemistry and Polymer Science

Benzene-1,3,5-tricarbaldehyde as a Precursor for Supramolecular Polymers

While this compound itself is primarily used in covalent synthesis, it is a key starting material for producing monomers that drive supramolecular polymerization. alfachemch.com A pivotal example is its conversion to benzene-1,3,5-tricarboxamides (BTAs). Synthetic water-compatible supramolecular polymers based on BTAs have garnered significant interest for their ability to generate functional multicomponent biomaterials that mimic the fibrous structures found in nature. alfachemch.comnih.govnih.gov The journey from the tricarbaldehyde to these advanced materials underscores its foundational role in creating dynamic, non-covalent systems.

Benzene-1,3,5-tricarboxamides (BTAs) are highly effective and versatile building blocks in supramolecular chemistry. rsc.orgresearchgate.net Their simple, accessible structure, combined with a deep understanding of their self-assembly behavior, allows for their use in applications from nanotechnology to biomedical fields. rsc.orgresearchgate.net The core of their function lies in their ability to self-assemble into one-dimensional, rod-like nanostructures. rsc.org This assembly is driven by a combination of threefold intermolecular hydrogen bonding between the amide groups and π-π stacking of the central benzene (B151609) rings, which leads to the formation of stable, helical, columnar aggregates. researchgate.netdigitellinc.com

The self-assembly process of BTAs is a well-studied phenomenon. Both C-centered (where the amide is connected via the carbonyl group) and N-centered BTAs can self-assemble, although the aggregation and hydrogen bonding are noted to be weaker for N-centered variants in organic media. nih.gov These BTA motifs have become model systems for investigating the principles of supramolecular polymerization and copolymerization. researchgate.net

The modular nature of BTAs allows for precise control over the functionality and morphology of the resulting supramolecular assemblies. nih.govnih.gov By modifying the peripheral side chains attached to the three amide groups, researchers can tune the properties of the final structure. This modularity enables the creation of functional multicomponent biomaterials by mixing different functionalized BTA monomers in desired ratios. nih.gov

This control has been demonstrated in various ways:

Morphological Diversity : Functionalization of water-soluble BTAs with carboxylic acid groups has been shown to produce a variety of structures, including one-dimensional fibers, membranes, and hollow nanotubes. acs.orgnih.gov Small structural changes, such as the length of a spacer, can lead to significant morphological differences, highlighting a subtle trade-off between molecular structure and the resulting assembly's dynamics. acs.orgcore.ac.uktue.nl

Stimuli-Responsiveness : The dynamic nature of BTA-based polymers makes them responsive to their environment. nih.gov For instance, one BTA variant functionalized with a carboxylic acid group forms nanotubes that undergo reversible, temperature-dependent dynamic reorganizations. acs.orgnih.gov This responsiveness is a key feature for developing advanced, bioinspired materials. nih.gov

Table 1: Morphological Outcomes of Functionalized BTA Self-Assembly

| BTA Functionalization | Resulting Morphology | Key Findings |

| Carboxylic acid groups at the end of solubilizing chains | Fibers, membranes, hollow nanotubes | Morphology is highly sensitive to the position of the functional group; enables temperature-dependent dynamic reorganization. acs.orgnih.gov |

| Amino acid conjugates (Glycine vs. Alanine, Phenylalanine, Leucine) | Soft gel (Glycine) vs. Solid microspheres (others) | Small changes in the amino acid dictate the self-assembly pathway, allowing orthogonal assembly of different structures. core.ac.uk |

| Inversed amide BTA (iBTA) co-assembled with conventional BTA | Supramolecular fibers | Demonstrates that functional monomers with altered core structures can be integrated without disrupting the primary morphology. nih.govrsc.org |

Polymerization Reactions Utilizing this compound

This compound is a crucial monomer in the synthesis of various covalent polymers, prized for its ability to create highly cross-linked, network structures. cymitquimica.com Its three aldehyde groups can readily participate in condensation reactions with amine-containing compounds to form stable imine or Schiff base linkages. evitachem.com This reactivity is the foundation for producing robust materials such as Covalent Organic Frameworks (COFs). cymitquimica.comevitachem.com The resulting polymers often exhibit enhanced thermal stability and mechanical strength due to the high degree of cross-linking and the presence of aromatic rings. cymitquimica.com

This compound is extensively used as a trigonal building block for the synthesis of porous materials, including Porous Organic Cages (POCs) and Covalent Organic Frameworks (COFs). ottokemi.comsigmaaldrich.com

Porous Organic Cages (POCs) : POCs are discrete molecular architectures with intrinsic voids. They are typically formed through imine condensation reactions between this compound and di- or tri-topic amines. chimia.ch For example, a [4+6] condensation with a ditopic amine yields a cage structure. chimia.ch The porosity of the resulting crystalline material can be tuned by the choice of the amine linker, which affects crystal packing and the connectivity between individual cages. chimia.ch

Covalent Organic Frameworks (COFs) : COFs are extended, crystalline porous polymers with structures built entirely from light elements linked by strong covalent bonds. This compound is a common monomer used to create imine-linked COFs. rsc.org For instance, the reaction between this compound and 1,4-benzenediamine yields a COF polymer. cymitquimica.com These materials are noted for their high surface areas and ordered pore structures, making them suitable for applications in gas storage and catalysis. The synthesis conditions can be varied, with some COFs being prepared under solvothermal conditions, while others, like RT-COF-1, can be synthesized at room temperature and atmospheric pressure. rsc.org

Table 2: Examples of Porous Materials Synthesized from this compound

| Material Name/Type | Co-monomer(s) | Key Features & Applications |

| POCs (e.g., Cage 1b) | 1,2-propylenediamine | One-dimensional pores between cages provide extrinsic porosity. chimia.ch |

| COF-LZU 1 | 1,4-benzenediamine | Imine-linked copolymer; explored for use in coatings and composites due to thermal stability. cymitquimica.com |

| RT-COF-1 | 1,3,5-tris(4-aminophenyl)benzene | Synthesized at room temperature and atmospheric pressure, opening avenues for large-scale production. rsc.org |

| BTZ-BCA-COF | Elemental sulfur, 2,5-diaminobenzene-1,4-dithiol | Benzothiazole-linked COF; used for visible-light-driven photocatalysis. acs.org |

The unique properties of polymers derived from this compound make them highly suitable for creating functional biomaterials. alfachemch.comnih.gov Supramolecular polymers based on BTAs, which originate from the tricarbaldehyde, are particularly promising because their dynamic nature and fibrous morphologies mimic natural biological structures like the extracellular matrix. nih.govnih.govnih.gov

The modularity of these systems allows for the incorporation of bioactive moieties, such as mannose units, onto the periphery of the BTA fibers to interact with biological entities. nih.gov Studies have systematically investigated the interactions of these functionalized BTA supramolecular polymers with proteins and cells. Research has shown that BTA-based assemblies generally exhibit low cytotoxic effects across various cell lines, confirming their potential as dynamic and biocompatible materials. nih.gov While proteins in biological media can impact the stability of these non-covalent structures, the findings are crucial for rationally designing robust supramolecular biomaterials for applications like drug delivery. nih.govnih.govnih.gov

Dendrimer Synthesis and Multifunctional Molecules

The C3 symmetry of this compound makes it an ideal core molecule or scaffold for the synthesis of dendrimers and other complex, multifunctional molecules. tandfonline.comlu.seresearchgate.nettandfonline.com Dendrimers are perfectly branched, tree-like macromolecules that grow outwards from a central core. The three aldehyde groups of the tricarbaldehyde provide symmetric attachment points for the stepwise buildup of dendritic wedges or "sectorial dendrimers." tandfonline.comlu.setandfonline.com

To achieve this controlled, stepwise growth, researchers have developed synthetic strategies using derivatives of this compound that contain "latent" or protected functional groups. tandfonline.comtandfonline.com For example, a derivative might possess one active carbaldehyde group, one hydroxymethyl group (which can be oxidized to an aldehyde), and one protected hydroxymethyl group. tandfonline.com This allows for the selective functionalization of one aldehyde group, followed by the deprotection and reaction of the second, and then the third, enabling the precise construction of multifunctional molecules where different sectors of the molecule can have different properties or functions. tandfonline.com This approach highlights the compound's utility as a versatile starting point for creating advanced, highly ordered molecular architectures. researchgate.netresearchgate.net

Advanced Spectroscopic and Computational Characterization of Benzene 1,3,5 Tricarbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the molecular structure of Benzene-1,3,5-tricarbaldehyde and its derivatives. Both ¹H and ¹³C NMR are employed to provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. dtic.mil

In the ¹H NMR spectrum of this compound, recorded in a solvent like deuterochloroform (CDCl₃), two key signals are observed. google.comichemical.com A singlet appears around δ 10.21 ppm, which is characteristic of the aldehyde protons. ichemical.com Another singlet is observed at approximately δ 8.63 ppm, corresponding to the aromatic protons on the benzene (B151609) ring. ichemical.com The integration of these peaks confirms the 1:1 ratio of aldehyde to aromatic protons.

The ¹³C NMR spectrum provides further structural confirmation. google.com Key resonances include a signal for the carbonyl carbons of the aldehyde groups, typically appearing around 186-190 ppm. dtic.mil Signals for the aromatic carbons are also observed, with the carbon atoms attached to the aldehyde groups appearing at a different chemical shift than the other aromatic carbons. dtic.mil For instance, in a derivative like 2,4,6-triaminothis compound, the ¹³C NMR in DMSO-d6 shows signals at approximately 185.93 ppm (aldehyde carbon), 160.60 ppm, and 95.68 ppm (aromatic carbons). dtic.mil

Solid-state ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR is also utilized, particularly for analyzing insoluble derivatives like covalent organic frameworks (COFs). google.com This technique provides insights into the structure and connectivity of the polymeric network. google.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound and a Derivative

| Compound | Solvent | Nucleus | Chemical Shift (ppm) | Assignment |

| This compound | CDCl₃ | ¹H | 10.21 (s) | Aldehyde (-CHO) |

| ¹H | 8.63 (s) | Aromatic (C-H) | ||

| CDCl₃ | ¹³C | ~190 | Aldehyde (C=O) | |

| 2,4,6-triaminothis compound | DMSO-d6 | ¹H | 9.94 (s, 1H) | Aldehyde (-CHO) |

| ¹H | 8.98 (exchangeable, 2H) | Amine (-NH₂) | ||

| DMSO-d6 | ¹³C | 185.93 | Aldehyde (C=O) | |

| ¹³C | 160.60 | Aromatic (C-N) | ||

| ¹³C | 95.68 | Aromatic (C-C) |

Data compiled from various sources. dtic.milgoogle.comichemical.comdtic.mil

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and vibrational modes present in this compound and its derivatives. pubcompare.ai

The FTIR spectrum of this compound displays characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the aldehyde groups is typically observed around 1680-1693 cm⁻¹. dtic.mil The aromatic C-H stretching vibrations appear at higher wavenumbers, while C-H in-plane bending and out-of-plane vibrations are also identifiable. google.com For instance, a methylene (B1212753) C-H in-plane bending mode can appear around 739.1 cm⁻¹. google.com When this compound is used to form derivatives like covalent organic frameworks (COFs), the disappearance of the aldehyde C=O stretch and the appearance of a new band for the imine (C=N) linkage around 1620-1629 cm⁻¹ confirms the successful reaction. frontiersin.org

Raman spectroscopy provides complementary information to IR spectroscopy. pubcompare.ai It is particularly useful for observing symmetric vibrations and can be used to characterize the polymeric frameworks derived from this compound. researchgate.net

Table 2: Key IR Absorption Bands for this compound and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretching | 1680 - 1693 |

| Imine (C=N) | Stretching | 1620 - 1629 |

| Aromatic (C-H) | Stretching | ~3000 - 3100 |

| Methylene (C-H) | In-plane bending | ~739 |

Data compiled from various sources. google.comdtic.milfrontiersin.org

X-ray Diffraction (XRD) for Crystallinity and Structural Analysis

X-ray Diffraction (XRD) is an essential technique for determining the crystalline structure and phase purity of this compound and its derivatives, especially for materials like covalent organic frameworks (COFs). pubcompare.airsc.org The diffraction pattern provides information about the arrangement of atoms in the crystal lattice. rsc.org

For crystalline powders, powder X-ray diffraction (PXRD) is employed. dtic.mil The positions and intensities of the diffraction peaks are unique to a specific crystalline structure. nih.gov In the context of COFs synthesized from this compound, PXRD is used to confirm the formation of a crystalline, porous framework and to determine its stacking behavior (e.g., staggered vs. eclipsed). The presence of sharp diffraction peaks indicates a high degree of crystallinity. frontiersin.org Conversely, an amorphous structure, lacking long-range order, will show no significant diffraction signals. dtic.mil

Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface morphology and microstructure of materials derived from this compound. nih.gov SEM images provide information on particle shape, size, and aggregation. rsc.org